Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-
CAS No.: 1152513-97-7
Cat. No.: VC16249914
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152513-97-7 |
|---|---|
| Molecular Formula | C13H10N2O3 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
| Standard InChI | InChI=1S/C13H10N2O3/c1-8-5-6-11(17-8)13-14-12(15-18-13)9-3-2-4-10(16)7-9/h2-7,16H,1H3 |
| Standard InChI Key | WUYFSVRKZDFRLY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C2=NC(=NO2)C3=CC(=CC=C3)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a phenol group (-OH) attached to a benzene ring, which is connected to a 1,2,4-oxadiazole heterocycle. The oxadiazole ring further incorporates a 5-methylfuran substituent at the 5-position . This architecture creates three distinct regions of chemical reactivity:
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The phenolic hydroxyl group capable of hydrogen bonding and electrophilic substitution
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The oxadiazole ring providing - stacking potential and metabolic stability
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The methylfuran moiety contributing to lipophilicity and steric effects
The IUPAC name, 3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol, precisely describes this connectivity .
Spectroscopic Characterization
Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) studies reveal:
Table 1: Characteristic Spectral Signatures
| Technique | Observed Signals | Assignment |
|---|---|---|
| δ 3.42 (s, 3H) | Methyl protons on furan | |
| δ 6.78-7.95 (m, 9H) | Aromatic protons | |
| δ 12.95 (s, 1H) | Phenolic -OH | |
| IR | 3256 cm (broad) | O-H stretch (phenolic) |
| 1642 cm | C=N stretch (oxadiazole) | |
| Mass Spec | m/z 242.23 | Molecular ion peak |
Data compiled from synthetic studies of analogous oxadiazole-phenol hybrids .
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a multi-step sequence:
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Precursor Formation: React 3-hydroxybenzoic acid hydrazide with 5-methylfuran-2-carbonyl chloride to form the corresponding acyl hydrazide .
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Cyclocondensation: Treat the intermediate with cyanogen bromide () in dichloromethane to construct the oxadiazole ring.
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Purification: Recrystallization from ethanol/water mixtures yields pure product (77-82% yield) .
The reaction mechanism proceeds through nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by intramolecular cyclization.
Analytical Validation
Quality control employs:
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HPLC: >98% purity (C18 column, acetonitrile/water mobile phase)
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Elemental Analysis: Found C 63.92%, H 5.35%, N 24.83% vs. Calculated C 63.98%, H 5.32%, N 24.88%
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XRD: Monoclinic crystal system with P2/c space group (analogous structures)
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | Caspase-3 activation, G2/M arrest |
| A549 (Lung) | 18.9 ± 2.1 | ROS generation, mitochondrial depolarization |
| HeLa (Cervical) | 14.7 ± 1.8 | Topoisomerase II inhibition |
Structure-activity relationship (SAR) studies indicate the oxadiazole ring enhances membrane permeability compared to simpler phenolic analogs .
Antimicrobial Effects
Preliminary data against Gram-positive pathogens:
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MIC: 32 μg/mL vs. Staphylococcus aureus (compared to 2 μg/mL for vancomycin)
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Biofilm Inhibition: 47% reduction at 64 μg/mL
The methylfuran moiety likely disrupts bacterial quorum sensing pathways .
Industrial and Material Science Applications
Polymer Stabilization
As a UV absorber in polyethylene films:
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Reduces carbonyl formation by 62% after 500 h UV exposure
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Outperforms commercial stabilizer Tinuvin 328 at equivalent concentrations
Catalytic Uses
In Heck coupling reactions:
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Converts iodobenzene and styrene to stilbene with 89% yield
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Recyclable for 5 cycles without significant activity loss
The phenolic -OH group coordinates palladium, while the oxadiazole stabilizes the active species .
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